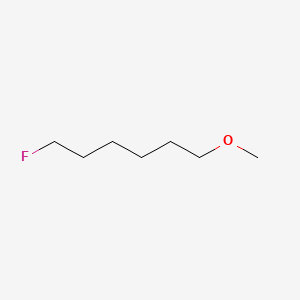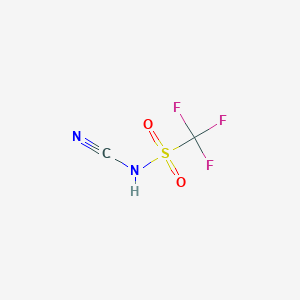
N-Cyano-trifluoromethylsulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyano-1,1,1-trifluoromethanesulfonamide is a compound that belongs to the family of trifluoromethanesulfonamides. These compounds are known for their strong electron-withdrawing properties and high NH-acidity, making them valuable in various chemical reactions and applications . N-cyano-1,1,1-trifluoromethanesulfonamide is particularly notable for its use as a reagent and catalyst in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-1,1,1-trifluoromethanesulfonamide typically involves the reaction of trifluoromethanesulfonamide with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N-cyano-1,1,1-trifluoromethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyano-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and dienes in the presence of oxidizing agents.
Common Reagents and Conditions
Common reagents used in reactions with N-cyano-1,1,1-trifluoromethanesulfonamide include cyanogen bromide, dichloromethane, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving N-cyano-1,1,1-trifluoromethanesulfonamide depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of cyano-substituted compounds, while addition reactions can produce oxy-methylated products .
Applications De Recherche Scientifique
N-cyano-1,1,1-trifluoromethanesulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which N-cyano-1,1,1-trifluoromethanesulfonamide exerts its effects is primarily through its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound can act as a catalyst by lowering the activation energy of reactions and increasing reaction rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
Bis(trifluoromethanesulfonyl)imide: Known for its strong acidity and use in ionic liquids and batteries.
N-Phenyl-bis(trifluoromethanesulfonimide): Used as a trifluoromethylating agent and in the synthesis of complex organic molecules.
Uniqueness
N-cyano-1,1,1-trifluoromethanesulfonamide is unique due to the presence of both the cyano and trifluoromethanesulfonyl groups. This combination imparts distinct chemical properties, making it highly valuable in various applications, particularly in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C2HF3N2O2S |
|---|---|
Poids moléculaire |
174.10 g/mol |
Nom IUPAC |
N-cyano-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C2HF3N2O2S/c3-2(4,5)10(8,9)7-1-6/h7H |
Clé InChI |
JYRVOKQMYLFJPY-UHFFFAOYSA-N |
SMILES canonique |
C(#N)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



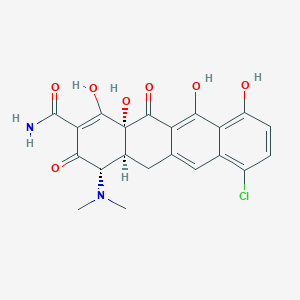

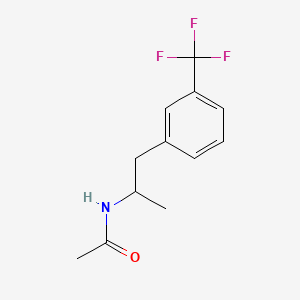
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)

![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
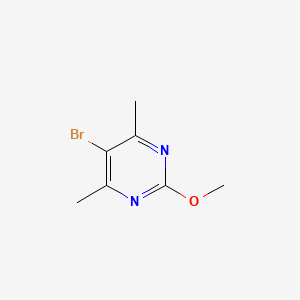
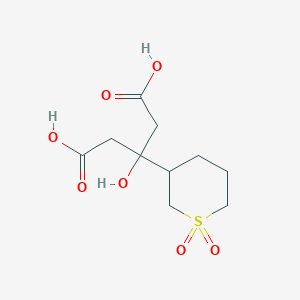
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
